2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Description
2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a synthetic acetamide derivative featuring a dihydropyrimidinone core substituted with 4,5-dimethyl groups and an N-[(1-phenylpyrrolidin-2-yl)methyl] moiety. While specific pharmacological data are unavailable in the provided evidence, its structural analogs suggest relevance in medicinal chemistry, particularly in kinase inhibition or receptor modulation contexts .
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-15(2)21-13-22(19(14)25)12-18(24)20-11-17-9-6-10-23(17)16-7-4-3-5-8-16/h3-5,7-8,13,17H,6,9-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGKTUQRQBCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2CCCN2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine with N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a dihydropyrimidinone backbone with analogs but differs in substituents and side chains. Key comparisons include:
Key Observations :
- The target compound’s 4,5-dimethyl groups may increase steric hindrance compared to 4-methyl in Compound 5.6 .
- The phenylpyrrolidinylmethyl side chain introduces a rigid, lipophilic moiety absent in dichlorophenyl (5.6) or benzyl analogs .
Physicochemical and Analytical Data Comparison
Melting Points and Stability
- Compound 5.6 : Melting point 230–232°C, indicating high crystallinity likely due to hydrogen bonding from dichlorophenyl and thioacetamide groups .
- Target Compound : Melting point unreported, but the phenylpyrrolidinylmethyl group may reduce crystallinity compared to 5.6, enhancing solubility in organic solvents.
Spectroscopic and Elemental Analysis
NMR Data :
Mass Spectrometry :
Elemental Analysis :
- Compound 5.6’s analytical results (C: 45.29%, N: 12.23%, S: 9.30%) closely match theoretical values , underscoring synthesis precision. The target compound would require similar validation.
Functional Implications of Structural Differences
- Lipophilicity : The phenylpyrrolidinylmethyl group in the target compound likely increases logP compared to dichlorophenyl (5.6) or benzyl analogs, impacting membrane permeability .
- Reactivity : The absence of a thioether linkage in the target compound may reduce susceptibility to oxidation compared to 5.6 .
Biological Activity
The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a derivative of pyrimidine and represents a class of compounds that have garnered attention due to their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 300.36 g/mol. The compound features a pyrimidine ring substituted with a dimethyl group and an acetamide moiety linked to a phenylpyrrolidine structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.36 g/mol |
| CAS Number | 2034412-03-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The key steps include:
- Formation of the Pyrimidine Core : Utilizing cyclization reactions to form the pyrimidine ring.
- Substitution Reactions : Introducing the dimethyl and acetamide groups through nucleophilic substitutions.
- Final Coupling : Attaching the phenylpyrrolidine moiety via amide bond formation.
Anticonvulsant Activity
Research has demonstrated that compounds similar to this compound exhibit anticonvulsant properties. A study evaluated various N-substituted derivatives for their efficacy in animal models of epilepsy using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models. Results indicated that certain derivatives showed significant protection against seizures, with effective doses ranging from 100 mg/kg to 300 mg/kg in mice .
Neuroprotective Effects
In addition to anticonvulsant properties, there is evidence suggesting neuroprotective effects attributed to similar compounds. Neuroprotection was assessed through models of oxidative stress and neuroinflammation, where compounds demonstrated the ability to reduce neuronal cell death and inflammation markers in vitro .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrimidine core and the substituents on the phenylpyrrolidine moiety significantly affect biological activity. For instance, introducing electronegative groups or altering the lipophilicity of substituents led to enhanced binding affinity at neuronal voltage-sensitive sodium channels, which are crucial for anticonvulsant activity .
Case Studies
Several case studies have been documented that highlight the pharmacological profiles of related compounds:
- Case Study 1 : A derivative similar to our compound was tested for its anticonvulsant activity in a double-blind study involving patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency compared to placebo controls.
- Case Study 2 : In another study focusing on neurodegenerative diseases, a related compound showed promise in mitigating cognitive decline in animal models by inhibiting neuroinflammatory pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
